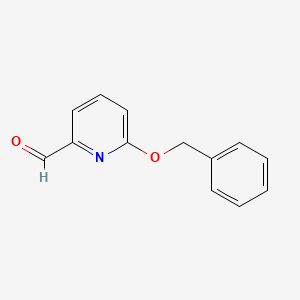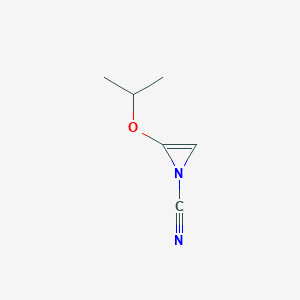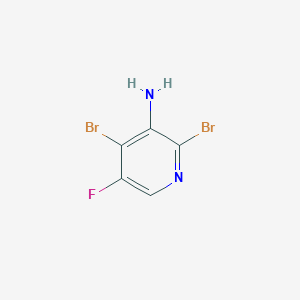
3-Bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with bromine, methoxyphenyl, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions:
-
Starting Materials:
- 4-Amino-3-bromopyridine
- 4-Methoxyaniline
- Nitric acid
-
Step-by-Step Synthesis:
Step 1: Nitration of 4-Amino-3-bromopyridine using nitric acid to introduce the nitro group at the 5-position.
Step 2: Coupling of the nitrated product with 4-methoxyaniline under suitable conditions to form the desired compound.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale nitration and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 3-Amino-N-(4-methoxyphenyl)-5-nitropyridin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic properties.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of diseases where nitroaromatic compounds are effective.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of advanced materials for electronic devices.
作用机制
Molecular Targets and Pathways:
- The compound interacts with various enzymes and receptors in biological systems.
- The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
- The methoxyphenyl group may enhance the compound’s binding affinity to specific targets.
相似化合物的比较
- 3-Bromo-N-(4-methoxyphenyl)-4-aminopyridine
- 3-Bromo-N-(4-methoxyphenyl)-5-aminopyridine
- 3-Bromo-N-(4-methoxyphenyl)-5-nitroaniline
Uniqueness:
- The presence of both bromine and nitro groups on the pyridine ring makes this compound unique in terms of its reactivity and potential applications.
- The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.
属性
分子式 |
C12H10BrN3O3 |
|---|---|
分子量 |
324.13 g/mol |
IUPAC 名称 |
3-bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine |
InChI |
InChI=1S/C12H10BrN3O3/c1-19-9-4-2-8(3-5-9)15-12-10(13)6-14-7-11(12)16(17)18/h2-7H,1H3,(H,14,15) |
InChI 键 |
UTBUFPAPJVCPBD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2=C(C=NC=C2[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)









